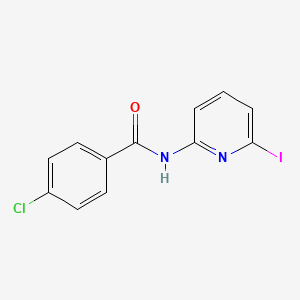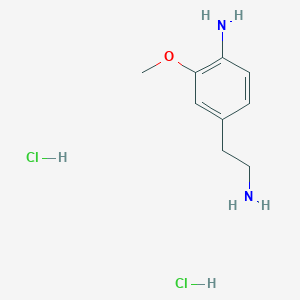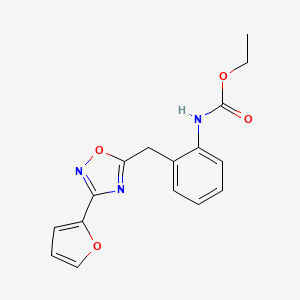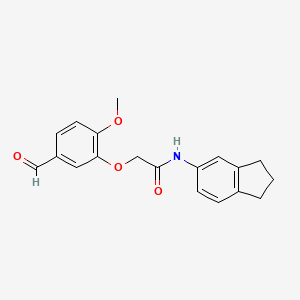
Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and possible future directions.
Mecanismo De Acción
The mechanism of action of Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- has several advantages as a research tool. The compound is readily available and can be synthesized using a relatively simple method. Additionally, the compound exhibits potent inhibitory activity against certain enzymes, making it a valuable tool for studying their function. However, one limitation of the compound is its potential toxicity, which must be carefully evaluated in lab experiments.
Direcciones Futuras
There are several possible future directions for research involving Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)-. One area of interest is in the development of the compound as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the compound's potential as a research tool for studying the function of HDACs and other enzymes is an area of ongoing investigation. Finally, further studies are needed to evaluate the compound's safety and toxicity in animal models and humans.
Conclusion:
Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and possible future directions. While there is still much to learn about this compound, its potential as a research tool and drug candidate make it a promising area of investigation.
Métodos De Síntesis
The synthesis of Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- involves a series of chemical reactions that require specific reagents and conditions. The process starts with the reaction of 6-iodo-2-pyridinecarboxylic acid with thionyl chloride to form 6-iodo-2-pyridinecarbonyl chloride. This intermediate compound is then reacted with benzamide in the presence of a base such as triethylamine to yield Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)-.
Aplicaciones Científicas De Investigación
Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is in the field of medicinal chemistry, where the compound has been evaluated for its potential as a drug candidate. Studies have shown that the compound exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
4-chloro-N-(6-iodopyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O/c13-9-6-4-8(5-7-9)12(17)16-11-3-1-2-10(14)15-11/h1-7H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJXFQLRXHCLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide,4-chloro-n-(6-iodo-2-pyridinyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(2-iodobenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2363639.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2363640.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2363641.png)

![3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2363645.png)
![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)


![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)
![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2363657.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)